molecular formula C10H5ClF2N2 B6331045 5-Chloro-2,4-difluoro-6-phenyl-pyrimidine CAS No. 1858256-99-1

5-Chloro-2,4-difluoro-6-phenyl-pyrimidine

Cat. No. B6331045
CAS RN: 1858256-99-1
M. Wt: 226.61 g/mol
InChI Key: OJZLZLUROPDDOH-UHFFFAOYSA-N
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Description

5-Chloro-2,4-difluoro-6-phenyl-pyrimidine, also known as 5-CFDP, is a synthetic compound derived from the pyrimidine family of heterocyclic organic compounds. It is an aromatic compound that has a wide range of applications in organic synthesis and scientific research.

Scientific Research Applications

5-Chloro-2,4-difluoro-6-phenyl-pyrimidine has a wide range of applications in scientific research. It has been used in the synthesis of a number of compounds, including nucleoside analogues, small molecules, and pharmaceuticals. It has also been used in the synthesis of organic catalysts for the synthesis of small molecules and pharmaceuticals. Additionally, 5-Chloro-2,4-difluoro-6-phenyl-pyrimidine has been used in the synthesis of organic fluorescent probes for imaging and detection of biological molecules.

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-difluoro-6-phenyl-pyrimidine is not yet fully understood. However, it is believed that the compound interacts with various cellular components, including proteins, lipids, and nucleic acids. The exact mechanism of action is still being studied, but it is believed that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, or as an agonist of certain receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2,4-difluoro-6-phenyl-pyrimidine are still being studied. However, it is believed that the compound may have an effect on the metabolism of certain proteins, lipids, and nucleic acids. Additionally, it has been suggested that 5-Chloro-2,4-difluoro-6-phenyl-pyrimidine may have an anti-inflammatory effect, as well as an effect on the immune system.

Advantages and Limitations for Lab Experiments

The advantages of 5-Chloro-2,4-difluoro-6-phenyl-pyrimidine for lab experiments include its high yield and relatively low cost. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. The main limitation of 5-Chloro-2,4-difluoro-6-phenyl-pyrimidine for lab experiments is that it is not yet fully understood, and its mechanism of action is still being studied.

Future Directions

The future directions for 5-Chloro-2,4-difluoro-6-phenyl-pyrimidine research include further studies into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further studies into the synthesis and optimization of the compound are needed. Additionally, further research into the potential applications of 5-Chloro-2,4-difluoro-6-phenyl-pyrimidine in pharmaceuticals and imaging is needed. Finally, further research into the toxicity of the compound is needed, as well as studies into its potential use as an anti-inflammatory and immunomodulatory agent.

Synthesis Methods

The synthesis of 5-Chloro-2,4-difluoro-6-phenyl-pyrimidine is a two-step process that involves the reaction of a difluorinated benzyl halide with an amine. In the first step, the halide is reacted with sodium azide in an aqueous medium to form an azido intermediate. The intermediate is then reacted with an amine to form the desired product. The reaction is typically carried out in a 1:1 molar ratio of the halide and amine, and is usually performed at room temperature. The reaction is typically complete within 24 hours, and yields the desired product in high yields.

properties

IUPAC Name

5-chloro-2,4-difluoro-6-phenylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF2N2/c11-7-8(6-4-2-1-3-5-6)14-10(13)15-9(7)12/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZLZLUROPDDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,4-difluoro-6-phenyl-pyrimidine

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